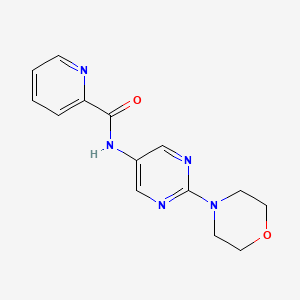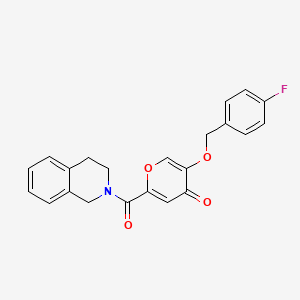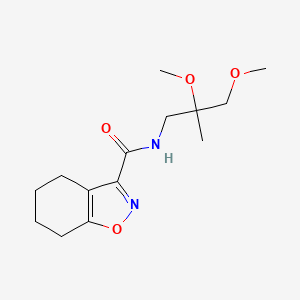
N-(2-morpholinopyrimidin-5-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-morpholinopyrimidin-5-yl)picolinamide” is a chemical compound with a complex structure . It contains a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .
Synthesis Analysis
A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes has been developed . This method employs Pd(TFA) 2 as the catalyst in n-octane . The cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA) 2 .Molecular Structure Analysis
The molecular structure of “N-(2-morpholinopyrimidin-5-yl)picolinamide” is complex, with a total of 38 bonds . It includes 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amine .Scientific Research Applications
Synthesis and Application in Pharmacology
N-(2-morpholinopyrimidin-5-yl)picolinamide and its derivatives have been extensively studied for their pharmacological applications. For instance, a novel compound, VU0424238 (auglurant), which is a derivative of N-(2-morpholinopyrimidin-5-yl)picolinamide, was developed as an mGlu5 negative allosteric modulator (NAM) and is being explored for the treatment of depression. This involved a kilogram-scale synthesis process highlighting a challenging pyridine N-oxidation sequence, which was critical for preparing batches for clinical trials (David et al., 2017).
Role in Neurodegenerative and Psychiatric Disorders
Another study on VU0424238 emphasized its potential utility in the treatment of various psychiatric and neurodegenerative disorders. This compound exhibited significant selectivity for mGlu5 over other mGlu receptors, suggesting its potential as a therapeutic agent in clinical settings (Felts et al., 2017).
Application in Inhibiting Kinase Activity
The compound also plays a role in inhibiting kinase activity, as highlighted in the discovery of a non-nitrogen containing morpholine isostere. This discovery was pivotal in the development of potent selective inhibitors of mTORC1 and mTORC2, indicating its significance in cancer research and treatment (Hobbs et al., 2019).
Antimicrobial Properties
Research on hybrid molecules containing N-(2-morpholinopyrimidin-5-yl)picolinamide has demonstrated antimicrobial properties. These compounds showed significant potency against various microbial strains, indicating their potential as antimicrobial agents (Desai et al., 2013).
Application in Cancer Therapy
In the field of cancer therapy, rhodium, iridium, and ruthenium half-sandwich complexes containing (N,N)-bound picolinamide ligands (derivatives of N-(2-morpholinopyrimidin-5-yl)picolinamide) have shown promise. These complexes demonstrated significant cytotoxicities against cancer cells, with varying effects based on the presence and position of halides (Almodares et al., 2014).
Radiopharmaceutical Potential
There's also interest in the development of PET radioligands for imaging specific receptors in the brain, using derivatives of N-(2-morpholinopyrimidin-5-yl)picolinamide. This highlights its potential use in diagnostic imaging and neuroscientific research (Kil et al., 2014).
Safety and Hazards
The safety data sheet for a related compound, “(2-Morpholinopyrimidin-5-yl)methanol”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(12-3-1-2-4-15-12)18-11-9-16-14(17-10-11)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCCDEAVNQYABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinopyrimidin-5-yl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2780380.png)

![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]but-2-ynamide](/img/structure/B2780385.png)
![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
![6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2780393.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)
